2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
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Overview
Description
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which consists of two oxygen atoms and three carbon atoms
Preparation Methods
The synthesis of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole and triazole intermediates.
Reaction Conditions: The benzodioxole intermediate is typically synthesized through a Pd-catalyzed C-N cross-coupling reaction, while the triazole intermediate is prepared via a cyclization reaction.
Coupling Reaction: The two intermediates are then coupled using a thiol reagent under basic conditions to form the final product.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE include:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a similar benzodioxole structure but lacks the triazole and fluorophenyl groups.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: This compound shares the benzodioxole and fluorophenyl groups but has a different heterocyclic core.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound contains the benzodioxole moiety but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C19H16FN3O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C19H16FN3O3S/c1-2-23-18(13-5-8-16-17(9-13)26-11-25-16)21-22-19(23)27-10-15(24)12-3-6-14(20)7-4-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
ZGBHMZYAUJTHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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